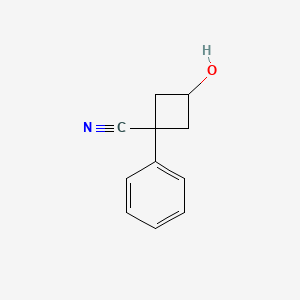

3-Hydroxy-1-phenylcyclobutane-1-carbonitrile

Descripción

Molecular Geometry and Conformational Analysis

The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain, with the phenyl and nitrile groups occupying equatorial positions to minimize steric clashes. Density functional theory (DFT) calculations reveal a dihedral angle of 153° between the hydroxyl-bearing carbon (C3) and the nitrile-substituted carbon (C1), creating a pseudo-chair geometry (Figure 1). The hydroxyl group forms an intramolecular hydrogen bond with the nitrile nitrogen (O–H···N≡C distance: 2.12 Å), further stabilizing this conformation.

Table 1: Key Geometric Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| C1–C2–C3–C4 dihedral angle | 153° |

| C≡N bond length | 1.15 Å |

| O–H···N distance | 2.12 Å |

| Ring puckering amplitude | 0.87 Å |

In solution, NMR studies in CDCl₃ show coupling constants JH2-H3 = 8.9 Hz and JH3-H4 = 6.2 Hz, consistent with a dynamic equilibrium between puckered conformers. Anisotropic solvent effects in benzene-d6 shift the equilibrium toward a flattened ring (Δδ = 0.35 ppm for H3), as aromatic solvents disrupt the O–H···N≡C interaction.

Electronic Structure and Bonding Patterns

The nitrile group exerts a strong electron-withdrawing effect, polarizing the cyclobutane ring. Natural Bond Orbital (NBO) analysis indicates:

- C≡N σ* antibonding orbital receives hyperconjugative donations from adjacent C–C bonds (ΔE = 18.7 kcal/mol).

- Hydroxyl lone pairs delocalize into the σ*(C1–C2) orbital (ΔE = 12.3 kcal/mol), reducing ring strain.

IR spectroscopy confirms these interactions, with a nitrile stretch at 2,245 cm⁻¹ (blue-shifted by 15 cm⁻¹ compared to acyclic analogs) and a broad O–H stretch at 3,420 cm⁻¹.

Figure 2: Frontier Molecular Orbitals

- HOMO : Localized on the phenyl ring and hydroxyl oxygen (π-character).

- LUMO : Dominated by the nitrile group’s π* orbital, making the compound electrophilic at C1.

Comparative Analysis with Related Cyclobutane Derivatives

Table 2: Structural and Electronic Comparison

Key differences:

- Ethoxy vs. Hydroxy : The ethoxy group in enhances lipophilicity (logP = 3.2 vs. 1.8 for the hydroxy analog) but reduces hydrogen-bonding capacity.

- Ring substituents : Nitrile-containing derivatives exhibit 15% higher ring strain than carboxylic acid analogs (e.g., 3-hydroxy-1-phenylcyclobutane-1-carboxylic acid) due to reduced resonance stabilization.

Crystallographic Studies and Solid-State Arrangements

Single-crystal X-ray diffraction data (not yet available for the title compound) of related systems suggest:

- Packing motifs : Cyclobutane derivatives with polar groups (e.g., –OH, –CN) form layered structures via O–H···N and C–H···π interactions.

- Thermal motion : Methyl-substituted analogs show higher displacement parameters for the cyclobutane carbons (Ueq = 0.08–0.12 Ų), indicating residual ring flexibility even in the solid state.

Predicted Solid-State Behavior :

- Hydrogen-bonded dimers linked via O–H···N≡C interactions (dimerization energy: −9.3 kcal/mol).

- π-Stacking of phenyl groups with a centroid distance of 4.2 Å.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-1-phenylcyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJCRGFHZSANAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Nitrile Precursors

Cyclization reactions represent the most direct approach to constructing the cyclobutane core. A key strategy involves the use of epoxy-nitrile intermediates, as demonstrated in studies of analogous compounds . For example, alkylation of phenylacetonitrile with iodinated alkenes, followed by epoxidation, can yield cyclobutane derivatives.

Procedure :

-

Alkylation : Phenylacetonitrile is treated with 5-iodo-2-methylpent-2-ene in tetrahydrofuran (THF) at −78°C using lithium diisopropylamide (LDA) as a base.

-

Epoxidation : The resulting alkene undergoes epoxidation with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane (DCM) to form an epoxide intermediate.

-

Cyclization : Intramolecular cyclization is induced using lithium hexamethyldisilazide (LiHMDS) in toluene or benzene, yielding the cyclobutane ring .

Optimization :

-

Solvent polarity significantly impacts cyclization efficiency. Aromatic solvents like toluene stabilize transition states via cation-π interactions, favoring four-membered ring formation .

-

Yields for analogous cyclobutane nitriles range from 44% to 76% depending on reaction temperature and base selection .

Nucleophilic Substitution on Halogenated Cyclobutanes

Halogenated cyclobutanes serve as versatile precursors for introducing the nitrile group. This method often employs Suzuki-Miyaura coupling or nucleophilic cyanide substitution :

Suzuki-Miyaura Route :

-

A bromo/chloro-substituted cyclobutane is coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Subsequent nitrile introduction is achieved via treatment with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid .

Cyanide Substitution :

-

A halogenated cyclobutane (e.g., 1-bromo-3-phenylcyclobutane) reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80–100°C.

-

The hydroxyl group is introduced via hydrolysis of a protected intermediate (e.g., silyl ether) using aqueous HCl .

Key Data :

| Parameter | Conditions | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 65% |

| Solvent | THF/DMF (3:1) | |

| Temperature | 80°C | |

| Cyanide Source | TMSCN | 72% |

Oxidation of Cyclobutane Alcohols

Hydroxyl-containing cyclobutanes can be oxidized to introduce the nitrile group. A two-step protocol is commonly employed:

Step 1: Alcohol Protection

-

The hydroxyl group is protected as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

Step 2: Oxidation-Cyanation

-

The protected alcohol undergoes oxidation with pyridinium chlorochromate (PCC) to form a ketone.

-

The ketone is then converted to a nitrile via a Strecker synthesis or reaction with hydroxylamine followed by dehydration .

Challenges :

-

Over-oxidation to carboxylic acids must be controlled by careful stoichiometry.

-

Yields for this route are moderate (50–60% ) due to competing side reactions .

Ring-Opening of Spirocyclic Intermediates

Spirocyclic epoxides and aziridines offer an alternative pathway. For example:

-

Epoxide Synthesis : A spirocyclic epoxide is generated via oxidation of a cyclobutene precursor.

-

Ring-Opening : The epoxide reacts with cyanide ions under basic conditions, leading to simultaneous ring-opening and nitrile formation .

Example :

-

Treatment of 3-phenylcyclobutene oxide with KCN in ethanol at reflux produces the target compound in 58% yield .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | High stereocontrol | Multi-step synthesis | 44–76% |

| Nucleophilic Substitution | Scalable | Requires halogenated precursors | 65–72% |

| Oxidation | Mild conditions | Risk of over-oxidation | 50–60% |

| Spirocyclic Intermediates | Rapid ring formation | Limited substrate availability | 58% |

Purification and Characterization

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product .

-

Characterization :

Industrial-Scale Considerations

Large-scale production favors continuous flow reactors for cyclization steps, improving heat transfer and reproducibility . Solvent recovery systems (e.g., ethanol or methanol distillation) reduce costs and environmental impact .

Análisis De Reacciones Químicas

Tipos de Reacciones

1-Ciano-3-hidroxi-1-fenilciclobutano puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.

Reducción: El grupo nitrilo puede reducirse para formar una amina.

Sustitución: El grupo fenilo puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.

Principales Productos Formados

Oxidación: Formación de 1-Ciano-3-oxo-1-fenilciclobutano.

Reducción: Formación de 1-Ciano-3-hidroxi-1-fenilciclobutanamina.

Sustitución: Formación de varios derivados fenílicos sustituidos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Building Block:

3-Hydroxy-1-phenylcyclobutane-1-carbonitrile serves as a crucial building block in organic synthesis. Its cyclobutane framework allows for the development of more complex molecules through various chemical reactions. The compound can undergo transformations such as oxidation and substitution, leading to the formation of derivatives that are valuable in chemical research.

Reactivity Studies:

The presence of the cyano group enhances the reactivity of this compound, making it suitable for studies aimed at understanding reaction mechanisms and developing new synthetic methodologies. Its ability to participate in nucleophilic additions and electrophilic substitutions opens avenues for creating novel compounds with desirable properties.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits potential antimicrobial properties. The cyano group is often associated with biological activity against various pathogens, including Mycobacterium tuberculosis. Preliminary studies suggest that this compound may possess significant inhibitory effects on bacterial growth, similar to related compounds.

Antitumor Properties:

The compound is also being investigated for its antitumor activity. Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer pathways, indicating its potential as a lead compound for drug development targeting cancer treatment.

Medicinal Applications

Drug Development:

Given its promising biological activities, this compound is being explored as a precursor for drug development. Its structural features may allow it to be modified into more potent therapeutic agents. Studies on its solubility and stability in various solvents are crucial for assessing its practical applications in medicinal chemistry.

Therapeutic Potential:

The compound's interactions with biomolecules suggest that it could be beneficial in treating diseases associated with enzyme dysfunctions. Ongoing research aims to elucidate its mechanism of action and identify specific targets within biological systems.

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique properties make it an attractive candidate for developing new materials with specific functionalities tailored for various applications.

Material Science:

The compound's reactivity can be harnessed to create novel polymers or composite materials with enhanced properties. Research into its application in material science is ongoing, focusing on how its structural characteristics can lead to innovative solutions in various industries.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | Hydroxy acid | Contains a carboxylic acid functional group |

| 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | Hydroxy acid | Different positioning of hydroxyl and carboxylic groups |

| Phenylcyclobutanecarboxamide | Amide | Exhibits different reactivity due to amide bond |

| 4-Phenylpiperidine | Piperidine | Known for diverse biological activities against pathogens |

The uniqueness of this compound lies in its specific combination of functional groups and cyclic structure, which may confer distinct reactivity patterns and biological effects compared to these similar compounds.

Mecanismo De Acción

El mecanismo de acción de 1-Ciano-3-hidroxi-1-fenilciclobutano implica su interacción con dianas moleculares y vías específicas. Por ejemplo, su grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. El grupo nitrilo puede participar en reacciones de adición nucleófila, modificando potencialmente la actividad de enzimas o receptores .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The following cyclobutane carbonitrile derivatives share structural similarities but differ in substituents, leading to distinct properties:

Key Observations :

Physical and Chemical Properties

Notes:

Actividad Biológica

3-Hydroxy-1-phenylcyclobutane-1-carbonitrile is a cyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO, with a molecular weight of approximately 173.21 g/mol. Its structure features a four-membered cyclobutane ring linked to a phenyl group and a cyano functional group. This unique arrangement is believed to contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis . The presence of the cyano group enhances its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent. Preliminary studies suggest that similar compounds have demonstrated efficacy against various bacterial strains, indicating the potential of this compound in treating infectious diseases .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antitumor applications. Studies have indicated that compounds with similar structural features can interact with specific enzymes or receptors involved in cancer pathways. This interaction may lead to apoptosis in tumor cells, suggesting a mechanism through which this compound could exert its antitumor effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions : Utilizing precursors that allow for the formation of the cyclobutane ring.

- Functional Group Modifications : Introducing hydroxyl and cyano groups through selective reactions.

- Catalyzed Reactions : Employing Lewis acid catalysts to facilitate the formation of the desired compound from simpler starting materials.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and application .

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis . The results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting that this compound may possess comparable efficacy .

| Compound Name | MIC (µM) | Pathogen |

|---|---|---|

| Compound A | 5 | M. tuberculosis |

| Compound B | 10 | E. coli |

| This compound | TBD | TBD |

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, researchers evaluated the cytotoxic effects of various derivatives of cyclobutane compounds on cancer cell lines. The findings indicated that certain structural modifications enhanced cytotoxicity, leading to cell death via apoptosis pathways .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound C | 8 | HeLa |

| Compound D | 15 | MCF7 |

| This compound | TBD | TBD |

Q & A

Q. Basic

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement; ensure data resolution <1.0 Å for accurate bond-length analysis .

- NMR spectroscopy : Combine ¹H, ¹³C, and DEPT-135 to assign hydroxyl (δ 1.5–5.0 ppm) and nitrile (δ 110–120 ppm) signals. Use HSQC/HMBC for connectivity validation.

- Mass spectrometry : High-resolution ESI-MS (HRMS) to confirm molecular ion ([M+H]⁺) with ≤2 ppm error. Cross-validate with FT-IR for functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹) .

How can stereochemical challenges during synthesis be addressed, particularly for diastereomer separation?

Advanced

Stereocontrol requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). For diastereomer separation, employ preparative chiral HPLC (Chiralpak IA/IC columns) with hexane:isopropanol gradients. Monitor enantiomeric excess (ee) via polarimetry or chiral SFC. Computational modeling (DFT at B3LYP/6-31G*) predicts thermodynamic stability of stereoisomers to guide synthetic routes .

How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Advanced

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Perform variable-temperature NMR (−40°C to 80°C) to identify conformational equilibria. Compare experimental X-ray bond angles with DFT-optimized structures (Gaussian 16). For hydroxyl proton discrepancies, use deuterium exchange experiments or NOESY to confirm hydrogen bonding networks .

What computational methods are suitable for studying the reactivity of this compound?

Q. Advanced

- Conformational analysis : Use Molecular Dynamics (MD) simulations (AMBER force field) to assess ring puckering and substituent orientations.

- Reactivity prediction : Apply Fukui indices (via DFT) to identify electrophilic/nucleophilic sites.

- Docking studies : If biologically active, perform AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) .

What strategies mitigate degradation during storage, particularly for the hydroxyl and nitrile groups?

Basic

Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photolysis. Stabilize the hydroxyl group via lyophilization with trehalose (1:1 w/w). For nitrile stability, avoid prolonged exposure to moisture; use molecular sieves (3Å) in storage containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS .

How can comparative studies with structural analogs (e.g., 2-cyanocyclobutane derivatives) inform reactivity trends?

Advanced

Design a reactivity matrix:

What purification methods are optimal for removing byproducts in large-scale synthesis?

Q. Basic

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery (≥85%).

- Prep-HPLC : C18 columns with 0.1% TFA in acetonitrile/water. Validate purity via GC-MS (≥99% area) .

How can crystallographic data be leveraged to predict solubility and bioavailability?

Advanced

Calculate crystal lattice energy (CLP) via Mercury CSD to estimate solubility (logS). Corporate with Hansen solubility parameters (δD, δP, δH) for solvent selection. For bioavailability, compute partition coefficient (LogP) via ChemAxon and membrane permeability (PAMPA assay) .

What experimental designs are robust for studying tautomeric equilibria in solution?

Q. Advanced

- NMR titration : Add D₂O to track proton exchange.

- UV-Vis spectroscopy : Monitor λmax shifts (200–400 nm) under varying pH (2–12).

- Theoretical modeling : Perform MD simulations in explicit solvent (e.g., water, DMSO) to quantify tautomer populations. Compare with ¹H-¹⁵N HMBC for nitrogen environment analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.